N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-18(9-11-22-23)17-8-7-15(13-20-17)14-21-19(24)10-12-25-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSMVPOXFRFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Pyridine Ring: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the intermediate compound.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide: This compound itself.
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide: A similar compound with a different position of the pyrazole ring.
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)methyl)-3-(phenylthio)propanamide: A similar compound with a different position of the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring, a pyridine moiety, and a phenylthio group. Its molecular formula is , with a molecular weight of approximately 378.50 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyridine derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | Broad Spectrum | 120-527 |
| 4b | Liver Cancer (HEPG2) | 428 |
| 4c | Gastric Cancer (NUGC) | 60 |
| 6a | Liver Cancer (HEPG2) | 399 |
| 6c | All except MCF | 120-359 |
These findings indicate that modifications in the structure can lead to enhanced potency against specific cancer types, suggesting that the pyrazole and pyridine rings play crucial roles in the mechanism of action against cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound's potential as an anti-inflammatory agent has been explored. Research indicates that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response. The specific mechanisms by which these compounds exert anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways related to inflammation .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are critical in regulating cell proliferation and survival.
- Modulation of Nuclear Receptors : The compound may influence nuclear receptor pathways, impacting gene expression related to cell growth and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can mitigate oxidative stress by scavenging ROS, thereby protecting cells from damage.
Study on Cytotoxicity
In a recent study evaluating the cytotoxic effects of several pyrazole derivatives, it was found that this compound exhibited notable activity against human cancer cell lines. The study utilized various assays, including MTT and Brine-Shrimp Lethality Assays, to determine the IC50 values for different cell lines .
Anti-inflammatory Evaluation
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they significantly reduced levels of TNF-alpha and IL-6 in vitro. These cytokines are key players in inflammatory processes, suggesting that this compound may hold therapeutic potential for inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions (e.g., organolithium-mediated), protecting group strategies, and thioether bond formation. Key parameters include:
- Temperature : Reactions often proceed at 0–60°C to balance reactivity and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution steps .
- Catalysts : Palladium-based catalysts may enhance pyridine ring functionalization .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
- Optimization Tools : Statistical Design of Experiments (DoE) can systematically evaluate interactions between variables (e.g., pH, solvent ratio) to minimize trial-and-error approaches .
Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., pyrazole vs. pyridine ring modifications) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for sulfur-containing moieties .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and quantifies impurities .
Q. How can researchers design preliminary biological activity assays for this compound?
- Stepwise Approach :
- Target Selection : Prioritize kinases or enzymes with structural homology to known pyrazole/pyridine-targeted proteins (e.g., cyclooxygenase, tyrosine kinases) .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC determination) or cell viability assays (MTT/XTT) for cytotoxicity profiling .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate specificity .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- In Silico Strategies :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity of the phenylthio group with hydrophobic pockets) .
- QSAR Modeling : Train models on datasets of pyrazole/pyridine analogs to predict bioactivity (e.g., logP, polar surface area) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
- Example SAR Insight : Modifying the methyl group on the pyrazole ring may sterically hinder or enhance target engagement .
Q. How should researchers address contradictions in biological activity data across studies?
- Resolution Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch Variability : Analyze purity differences (e.g., via LC-MS) between compound batches .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, serum concentration) .
Q. What strategies are effective for studying the compound’s degradation pathways and stability?
- Experimental Design :
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidative HO, UV light) and monitor degradation products via LC-MS .
- Kinetic Studies : Plot degradation rates under varying pH/temperature to identify labile functional groups (e.g., thioether bonds) .
- Stabilization Approaches : Lyophilization or formulation with antioxidants (e.g., BHT) may extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
